Pentachlorophenyl dichloroacetate

概要

説明

Synthesis Analysis

The synthesis of pentachlorophenyl-related compounds involves complex chemical reactions, including the formation of bis(pentachlorophenyl)acetic acid esters from α-hydroxydiaryl acetate esters. These esters can undergo homolytic cleavage to form free radicals, which are crucial intermediates in the synthesis process. This pathway showcases the intricate steps necessary to produce sterically hindered compounds and their derivatives, which include stable free radicals essential for further chemical investigations (O'neill & Hegarty, 2010).

Molecular Structure Analysis

Research on dichlorobis(pentachlorophenyl) germane and derivatives, including bis(pentachlorophenyl) germanediol, provides insight into the molecular structure of pentachlorophenyl compounds. The molecular structure of these compounds is fully established through methods like X-ray crystallography, demonstrating the detailed geometric arrangement of atoms within the molecules and their electronic structure, which influences the chemical behavior of these compounds (Fajarí et al., 1994).

Chemical Reactions and Properties

The chemical reactions and properties of pentachlorophenyl compounds are varied and complex. For instance, the photocatalytic degradation of pentachlorophenol on titanium dioxide particles showcases the chemical reactivity and pathways involved in the breakdown of these compounds under specific conditions. This process leads to the complete dechlorination of pentachlorophenol, highlighting the potential for environmental remediation techniques (Mills & Hoffmann, 1993).

Physical Properties Analysis

The determination of pentachlorophenol in organic tissues and water outlines the methodologies for analyzing the presence and concentration of pentachlorophenyl compounds in various matrices. This research is crucial for understanding the environmental distribution and potential impact of these compounds, providing valuable information on their physical properties, such as solubility and stability in different environments (Rudling, 1970).

Chemical Properties Analysis

The degradation pathways of pentachlorophenol by photo-Fenton systems in the presence of iron(III), humic acid, and hydrogen peroxide offer an in-depth look at the chemical properties of pentachlorophenyl compounds. This research explores how these compounds interact with other chemical species in the environment and undergo transformation through oxidative processes, providing insights into their reactivity and stability under various conditions (Fukushima & Tatsumi, 2001).

科学的研究の応用

Enzymatic Conversion in Biodegradation : The enzyme PcpA from Sphingomonas chlorophenolica effectively converts 2,6-DiCH to 2-chloromaleylacetate, an intermediate in the biodegradation of polychlorinated phenols (Xun, Bohuslávek, & Cai, 1999).

Fungicidal Activity : Pentachlorophenol (PCP) and its metabolites, such as 3,5-dichlorophenol, demonstrate limited fungicidal activity against certain fungi (Ruckdeschel & Renner, 1986).

Antimicrobial Agent Composition : PCP is a registered antimicrobial agent, predominantly composed of active ingredients with minimal inert components and negligible amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (Johnson, Gehring, Kociba, & Schwertz, 1973).

Arylation of Metal Complexes : Bis(pentachlorophenyl)thallium(III) chloride is used to arylate transition metal complexes, aiding in understanding their properties and chemistry (Royo & Serrano, 1978).

Cancer Risk Association : Exposure to PCP is linked with hematopoietic cancers, with limited likelihood of contaminant confounding (Cooper & Jones, 2008).

Detection in Organic Tissues and Waters : A method for determining PCP in organic tissues and natural waters has been developed, highlighting its accumulation in aquatic organisms (Rudling, 1970).

Metabolism in Rats : The metabolic rate of N-acetyl-S-(pentachlorophenyl) cysteine in rats is minimal, leading to the formation of pentachlorothioanisole, a major metabolite of lipophilic fungicides (Renner, 1983).

Industrial and Agricultural Applications : PCP has a wide range of applications in industry and agriculture, being more varied than other pesticides at the time of the study (Bevenue & Beckman, 1967).

Microwave-Induced Degradation : Microwave treatment using zero-valence iron and microwave energy effectively degrades PCP, offering cost-effective and environmentally friendly solutions (Jou, 2008).

Environmental and Health Risks : Chlorinated phenols used in pesticides are ubiquitous in the environment, posing health and environmental risks, particularly through degradation in aquatic organisms and burning of wastes (Ahlborg & Thunberg, 1980).

Safety And Hazards

Pentachlorophenol, a related compound, is extremely toxic when ingested by humans. Acute inhalation exposure to pentachlorophenol in humans may result in effects on the cardiovascular system, blood, liver (jaundice), and eyes (visual damage and irritation)5.

将来の方向性

While specific future directions for Pentachlorophenyl dichloroacetate are not readily available, Dichloroacetic acid (DCA), a related compound, has been gaining attention for its potential applications in metabolic therapy and cancer treatment6. Future research may include clinical trials, further understanding its mechanisms of action, and exploring its applications in various diseases6.

特性

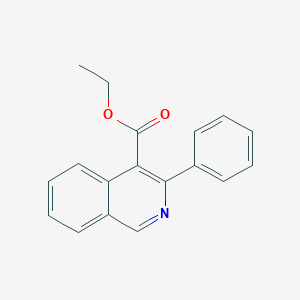

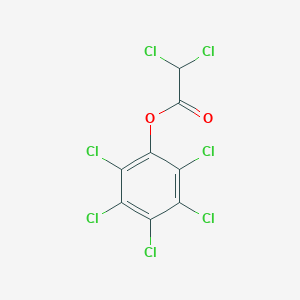

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) 2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl7O2/c9-1-2(10)4(12)6(5(13)3(1)11)17-8(16)7(14)15/h7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDDLTRKFSGKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339729 | |

| Record name | Pentachlorophenyl dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentachlorophenyl dichloroacetate | |

CAS RN |

19745-69-8 | |

| Record name | Pentachlorophenyl dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)

![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)

![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)